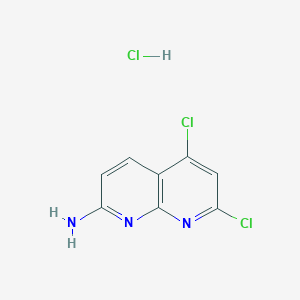

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride

Description

Properties

Molecular Formula |

C8H6Cl3N3 |

|---|---|

Molecular Weight |

250.5 g/mol |

IUPAC Name |

5,7-dichloro-1,8-naphthyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C8H5Cl2N3.ClH/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8;/h1-3H,(H2,11,12,13);1H |

InChI Key |

OPCBEJAYRPWIKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Methodology

This two-step approach, adapted from EP1490363B1, begins with the cyclization of 2,6-diaminopyridine (1.53 mol) and malic acid (1.53 mol) in concentrated sulfuric acid (11.7 mol) at 110–120°C for 1 hour. The intermediate 2-amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt is isolated via brine precipitation. Subsequent chlorination with phosphorus oxychloride (16.76 mmol) and phosphorus pentachloride (14.40 mmol) at reflux for 6 hours yields 5,7-dichloro-1,8-naphthyridin-2-amine, which is converted to the hydrochloride salt using HCl gas.

Advantages and Limitations

-

Advantages : High regioselectivity for 5,7-dichloro substitution; scalable with industrial reagents.

-

Limitations : Requires harsh acidic conditions; phosphorus oxychloride poses safety risks.

One-Pot Synthesis via 1,1,3,3-Tetramethoxypropane Condensation

Methodology

CN105399739A describes a one-step synthesis using 2,6-diaminopyridine (1.53 mol) and 1,1,3,3-tetramethoxypropane (1.53 mol) in acetic acid at 45–75°C for 30–40 minutes. The reaction proceeds via acid-catalyzed cyclization to form 1,8-naphthyridin-2-amine, which is chlorinated in situ using POCl₃. The hydrochloride salt is obtained by treating the free base with concentrated HCl.

Advantages and Limitations

-

Advantages : Single-step process; avoids intermediate isolation.

-

Limitations : Limited control over chlorination position; requires precise stoichiometry.

Halogen Exchange Using Phosphorus Tribromide

Methodology

A halogen exchange method from WO2016191524A1 involves treating 5,7-dihydroxy-1,8-naphthyridin-2-amine with phosphorus tribromide (PBr₃) at 120°C for 24 hours. The resulting 5,7-dibromo intermediate undergoes chlorine substitution via refluxing with ammonium chloride in DMF. The final hydrochloride salt is precipitated using ether-HCl.

Advantages and Limitations

-

Advantages : Applicable to brominated precursors; high functional group tolerance.

-

Limitations : Low atom economy; generates stoichiometric PBr₃ waste.

Microwave-Assisted Buchwald–Hartwig Amination

Methodology

This method, detailed in PMC8539032, utilizes a palladium-catalyzed coupling reaction. 5,7-Dichloro-1,8-naphthyridine (1.0 equiv) is reacted with benzophenone imine (1.2 equiv) under microwave irradiation (150°C, 30 minutes) using Pd₂(dba)₃ and Xantphos. The protecting group is cleaved with HCl/MeOH to yield the hydrochloride salt.

Advantages and Limitations

-

Advantages : Rapid reaction time; excellent functional group compatibility.

-

Limitations : High catalyst cost; specialized equipment required.

Direct Chlorination of 1,8-Naphthyridin-2-amine

Methodology

A direct approach from ChemicalBook involves treating 1,8-naphthyridin-2-amine with chlorine gas in dichloromethane at 0°C. The reaction is monitored via TLC, and excess chlorine is quenched with sodium thiosulfate. The product is isolated as the hydrochloride salt by adding HCl to the free base.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation may produce naphthyridine oxides .

Scientific Research Applications

Chemical Structure and Synthesis

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride has the molecular formula CHClN and features two chlorine atoms at the 5 and 7 positions on the naphthyridine ring along with an amino group at the 2 position. The synthesis of this compound typically involves multicomponent reactions or Friedländer synthesis methods, which can be optimized for higher yields suitable for industrial applications.

The compound exhibits a variety of biological activities, making it a valuable scaffold in drug discovery. Notably, it has shown:

- Antimicrobial Activity : It has been reported to inhibit bacterial enzymes and exhibit antibacterial properties against various pathogens .

- Anticancer Properties : Studies indicate that 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride can induce cytotoxic effects on cancer cell lines by targeting specific proteins involved in cell proliferation .

- Anti-inflammatory Effects : The compound acts as a JAK kinase inhibitor, which may be beneficial in treating inflammatory diseases such as ulcerative colitis and Crohn's disease .

Cancer Treatment

Research has highlighted the efficacy of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride in cancer therapy. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, including cervical and lung cancers. Its mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Antimicrobial Agents

The compound has potential use as an antimicrobial agent due to its ability to disrupt bacterial cell function. Its derivatives have been synthesized with enhanced activity against resistant strains of bacteria, making it a candidate for new antibiotic development .

Anti-inflammatory Drugs

As a JAK kinase inhibitor, this compound is being explored for its therapeutic potential in treating autoimmune diseases and chronic inflammatory conditions. Its localized action may reduce systemic side effects commonly associated with traditional JAK inhibitors .

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against multiple cancer cell lines .

- Antibacterial Efficacy : Research indicated that certain derivatives showed enhanced activity against Gram-negative bacteria, suggesting their potential role in developing new antibiotics .

- JAK Inhibition in Inflammatory Diseases : Clinical studies are underway to assess the effectiveness of this compound in managing symptoms associated with ulcerative colitis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride with structurally related naphthyridine derivatives:

*Note: Discrepancy exists between CAS 131988-24-8 () and 131998-24-8 ().

Reactivity and Functionalization

- Chlorine Substituent Effects : The 5,7-dichloro configuration in the target compound reduces electron density at the naphthyridine core compared to methyl-substituted analogs (e.g., 5,7-dimethyl derivatives), influencing its reactivity in metal coordination. For example, 5,7-dimethyl-1,8-naphthyridin-2-amine forms stable Co(II) complexes via tridentate binding , whereas dichloro substitution may alter ligand geometry and stability.

- Acylation Potential: The 2-amino group enables acylation, similar to 5,7-dimethyl-1,8-naphthyridin-2-amine, which forms 2-acetamido derivatives under mild conditions . Chlorine substituents may modulate reaction rates due to steric and electronic effects.

Biological Activity

5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a naphthyridine scaffold with two chlorine substituents at the 5 and 7 positions and an amine group at the 2 position. Its molecular formula is CHClNHCl, with a molecular weight of approximately 218.06 g/mol. The presence of halogen atoms significantly influences its biological activity and reactivity.

Antiviral Properties

Research indicates that 5,7-dichloro-1,8-naphthyridin-2-amine hydrochloride exhibits notable antiviral properties. It has been shown to inhibit viral replication in various models, making it a candidate for further development in antiviral therapies. Specific studies have highlighted its efficacy against certain strains of viruses, suggesting mechanisms that may involve interference with viral entry or replication processes.

Anticancer Activity

The compound has also demonstrated promising anticancer effects. In vitro studies have revealed its cytotoxicity against several cancer cell lines, including those from lung, colon, and breast cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial function .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Apoptosis induction |

| HCT116 (Colon) | 15 | Mitochondrial disruption |

| MCF-7 (Breast) | 12 | Caspase activation |

Synthesis Methods

The synthesis of 5,7-dichloro-1,8-naphthyridin-2-amine hydrochloride can be achieved through various routes. One common method involves the chlorination of naphthyridine derivatives followed by amination reactions. This multi-step synthesis allows for the introduction of functional groups that can enhance biological activity .

Synthesis Overview:

- Chlorination : Introduction of chlorine atoms at positions 5 and 7.

- Amination : Reaction with amine sources to form the final product.

- Purification : Crystallization or chromatography to obtain pure hydrochloride salt.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral potential of this compound, researchers tested its effects on viral load reduction in infected cell cultures. The results indicated a significant decrease in viral titers when treated with varying concentrations of the compound.

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of the compound on different cancer cell lines. It was found that treatment led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Q & A

Q. Key considerations :

| Method | Yield | Conditions |

|---|---|---|

| Direct amination | 47% | NH₃, EtOH, 170°C, 20 h |

| Microwave-assisted | 98% | KOH/H₂O, microwave |

Basic: How can the purity and structure of 5,7-dichloro-1,8-naphthyridin-2-amine hydrochloride be validated?

Q. Methodological steps :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies chlorine and amine proton environments. Chlorine atoms induce deshielding in adjacent carbons (~δ 140–150 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (C₈H₆Cl₂N₃·HCl: calc. 260.94 g/mol) .

Advanced: What strategies resolve contradictions in reactivity data for halogenated naphthyridines?

Discrepancies in reactivity (e.g., unexpected substitution sites) arise from steric/electronic effects. Mitigation approaches:

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic sites using Fukui indices .

- Isotopic labeling : ¹⁵N-labeled intermediates track substitution pathways .

- Competitive reaction studies : Compare kinetics of 5,7-dichloro derivatives vs. mono-chloro analogs to quantify electronic effects .

Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Key

Basic: What are standard protocols for storing and handling this compound?

- Storage : Desiccated at −20°C in amber vials to prevent hydrolysis/photo-degradation .

- Handling : Use gloveboxes under N₂ for air-sensitive reactions (amines can oxidize) .

Advanced: How can computational tools predict the biological activity of 5,7-dichloro-1,8-naphthyridin-2-amine derivatives?

- Molecular docking (AutoDock Vina) : Screens binding affinity to DNA duplexes (e.g., cytosine-rich regions) .

- QSAR models : Correlate Cl-substitution patterns with antimicrobial IC₅₀ values .

- ADMET prediction (SwissADME) : Estimates bioavailability (%F = 65–72) and blood-brain barrier penetration (low) .

Advanced: What experimental designs optimize regioselective modifications of the naphthyridine core?

- Directed lithiation : Use LDA at −78°C to functionalize specific positions (e.g., C-3 vs. C-5) .

- Protecting groups : Boc-protect the amine to direct electrophilic attacks to chlorine-free sites .

- Microwave synthesis : Enhances regioselectivity in cyclization steps (e.g., 98% yield for triazine derivatives) .

Basic: What spectroscopic techniques characterize reaction intermediates?

- IR spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) confirm intermediate structures .

- UV-Vis : π→π* transitions (λmax = 290–310 nm) monitor reaction progress .

Advanced: How does 5,7-dichloro substitution affect binding to biological targets?

- DNA intercalation : Chlorine atoms enhance stacking interactions with base pairs (ΔΔG = −2.3 kcal/mol vs. non-chlorinated analogs) .

- Enzyme inhibition : The dichloro motif increases hydrophobic binding to kinase active sites (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM for mono-Cl) .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.